Methyl 3-aminochroman-8-carboxylate
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Overview
Description
Methyl 3-aminochroman-8-carboxylate is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.229. The purity is usually 95%.
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Scientific Research Applications
Auxiliary-assisted Palladium-catalyzed Arylation and Alkylation
Research has developed methods for auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp³ and sp² C-H bonds in carboxylic acid derivatives, showcasing the functional group tolerance and preliminary mechanistic studies involving palladacycle intermediates. This indicates a significant advancement in the selective modification of primary sp³ C-H bonds, depending on the auxiliary used, with implications for the synthesis and modification of complex molecules, including Methyl 3-aminochroman-8-carboxylate derivatives (Shabashov & Daugulis, 2010).
Palladium-catalyzed Methylation and Arylation
Another study demonstrates the first observation of facile Pd-insertions into sp³ β-C−H bonds in simple aliphatic acids, leading to Pd-catalyzed methylation and arylation of o-C−H bonds in benzoic acids and β-C−H bonds in aliphatic acids. This C−H activation/C−C coupling sequence expands the toolbox for synthetic chemistry, potentially offering new routes to modify this compound (Giri et al., 2007).
Future Directions
“Methyl 3-aminochroman-8-carboxylate” is available for purchase for pharmaceutical testing , indicating its potential use in future research and development in the pharmaceutical industry.
Relevant Papers Several papers related to “this compound” were found in the search results. One paper discusses the crystal structure and computational study on Methyl-3-Aminothiophene-2-Carboxylate . Another paper discusses the effect of anion in carboxylate-based ionic liquids on catalytic activity of transesterification with vinyl esters and the solubility of cellulose . Further analysis of these papers could provide more detailed information about the compound.
Mechanism of Action
Target of Action
Similar compounds such as coumarin-based compounds have been known to target proteins like caspase-3/7 and β-tubulin .
Mode of Action
For instance, some coumarin-based compounds have been found to inhibit β-tubulin polymerization activity .
Biochemical Pathways
Similar compounds have been known to affect apoptosis pathways, particularly through the activation of caspase proteins .
Result of Action
Similar compounds have been found to induce cell cycle arrest and trigger apoptosis in certain cancer cells .
Properties
IUPAC Name |
methyl 3-amino-3,4-dihydro-2H-chromene-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)9-4-2-3-7-5-8(12)6-15-10(7)9/h2-4,8H,5-6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDHIEIMMKNXPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1OCC(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.